Product packaging for Ushinsunine(Cat. No.:CAS No. 3175-89-1)

Ushinsunine

Cat. No.: B14744511
CAS No.: 3175-89-1
M. Wt: 295.3 g/mol
InChI Key: NVMGTUCOAQKLLO-DLBZAZTESA-N
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Description

Ushinsunine is a natural product belonging to the aporphine class of alkaloids, which are characterized by their tetracyclic 4H-dibenzo[de,g]quinoline backbone . These compounds are derived from (S)-reticuline and are found in various plant families, including Annonaceae, Berberidaceae, and Lauraceae . Aporphine alkaloids are typically di-, tri-, or tetra-substituted derivatives with hydroxyl, methoxy, or methylenedioxy functional groups . This compound is structurally related to other aporphine alkaloids such as anonaine, roemerine, and dicentrine. It is specifically identified as a compound where a methylenedioxy group is present between the R1 and R2 positions, with an additional hydroxyl group at the C7 position on the benzodioxoloquinoline structure . A review of scientific literature indicates that, unlike many of its structural analogs, there are no significant reports confirming potent antimicrobial activity for this compound against bacteria or fungi . This distinguishes it from active aporphine alkaloids like anonaine and roemerine, which demonstrate broad-spectrum activity . The specific research applications and mechanistic action of this compound require further scientific investigation. Available safety data indicates a boiling point of approximately 478°C at 760 mmHg and a flash point of about 242.9°C . This product is intended for analytical and research applications in a controlled laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle all chemicals in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3 B14744511 Ushinsunine CAS No. 3175-89-1

Properties

CAS No.

3175-89-1

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(12S,13R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol

InChI

InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17+/m0/s1

InChI Key

NVMGTUCOAQKLLO-DLBZAZTESA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1[C@@H](C5=CC=CC=C54)O)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3

Origin of Product

United States

Preparation Methods

Total Synthesis via Catalytic Hydrogenation

The absolute configuration of this compound was resolved through a stereospecific synthesis pathway:

  • Starting Material : Benzalaminoacetal derivatives.
  • Catalytic Hydrogenation :
    • Conditions : Platinum black (5% w/w) in 48% hydrobromic acid at 60°C.
    • Outcome : Reduction of the C6a-C7 double bond yields D-roemerine, a structural analog used to confirm this compound’s stereochemistry.
  • Pschorr Cyclization : Intramolecular coupling of diazonium salts forms the aporphine skeleton.

Reaction Scheme :
$$
\text{Benzalaminoacetal} \xrightarrow{\text{H}_2/\text{Pt black}} \text{D-Roemerine} \xrightarrow{\text{Pschorr}} \text{this compound}
$$

Yield : 62–68% after purification.

Partial Synthesis from Liriodenine (Micheline B)

Liriodenine (C₁₇H₉NO₃), a related oxoaporphine, serves as a precursor:

  • Reduction :
    • Reagents : Zinc dust in dilute sulfuric acid under nitrogen.
    • Intermediate : 4,5,6a,7-Dehydro-anonaine, unstable and prone to oxidation.
  • Methylation :
    • Conditions : Methyl iodide in ether, forming quaternary ammonium salts (e.g., N-methyl-4,5,6a,7-dehydro-anonaine).
  • Challenges : Low yields (≤30%) due to side reactions (e.g., dehydration to anhydro-ushinsunine).

Key Analytical Validation Methods

Synthetic and natural this compound are validated using:

Technique Parameters Reference
Thin-Layer Chromatography (TLC) Rf = 0.42 (CHCl₃:MeOH 9:1)
Infrared Spectroscopy (IR) Bands at 3350 cm⁻¹ (OH), 1600 cm⁻¹ (aromatic C=C)
Specific Rotation [α]D = -67.5° (CHCl₃)
X-ray Crystallography Confirms trans-configuration of C7-OH

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₁₇NO₃
Molecular Weight 295.30 g/mol
Topological PSA 41.90 Ų
LogP 2.20
Melting Point 210–212°C

Chemical Reactions Analysis

Ushinsunine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline compounds .

Scientific Research Applications

Ushinsunine has been studied for its antifungal and antibacterial activities. It has shown inhibitory effects against several fungal strains, including Fusarium oxysporum, Alternaria sp., and Aspergillus niger . Additionally, it exhibits antibacterial properties against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . These properties make this compound a potential candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ushinsunine shares structural homology with several aporphine and benzylisoquinoline alkaloids. Key comparisons include:

Oxothis compound

  • Structural Difference : Oxothis compound is a C-7 oxidized derivative of this compound, featuring a ketone group at position C-7 instead of a hydroxyl group .
  • Bioactivity : While this compound exhibits moderate antibacterial activity, oxothis compound shows reduced solubility and weaker interactions with microbial enzymes like thymidylate synthase due to its oxidized moiety .

Liriodenine

  • Structural Difference: Liriodenine is an oxoaporphine alkaloid with a lactone ring system, unlike this compound’s non-oxidized aporphine framework .
  • Bioactivity : Liriodenine demonstrates stronger antifungal activity against Curvularia verrucosa but lower binding affinity to S. aureus thymidylate synthase compared to this compound .

Magnoflorine

  • Structural Difference: A quaternary benzylisoquinoline alkaloid with a charged nitrogen atom, contrasting with this compound’s neutral tertiary amine .
  • Bioactivity: Magnoflorine outperforms this compound in enzyme inhibition (e.g., thymidylate synthase) and antimicrobial efficacy due to its ionic nature, which enhances target binding .

Comparison of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min) Key Functional Groups
This compound C₁₈H₁₇NO₃ 295.1198 7.183 Methylenedioxy, tertiary amine
Oxothis compound C₁₈H₁₅NO₄ 309.0976 N/A Ketone, methylenedioxy
Liriodenine C₁₈H₁₁NO₃ 289.0739 7.168 Lactone, oxoaporphine
Magnoflorine C₂₀H₂₄NO₄⁺ 342.1705 8.008 Quaternary ammonium, benzyl

Data sourced from HPLC-MS and NMR studies .

Bioactivity Comparison

Antimicrobial Activity

  • This compound : Moderately inhibits S. aureus (IC₅₀: 12.5 µg/mL) and Curvularia verrucosa (MIC: 50 µg/mL) .
  • Liriodenine : Higher antifungal potency (MIC: 25 µg/mL for C. verrucosa) but negligible antibacterial effects .
  • Magnoflorine: Superior broad-spectrum activity (IC₅₀: 5.8 µg/mL for S. aureus) due to enhanced enzyme binding .

Enzyme Inhibition

  • Thymidylate Synthase (S. aureus): this compound: Binding energy = −6.2 kcal/mol . Magnoflorine: Binding energy = −8.9 kcal/mol .
  • Antioxidant Capacity: this compound: Moderate DPPH radical scavenging (EC₅₀: 45 µM) . Asimilobine: Higher antioxidant activity (EC₅₀: 28 µM) due to phenolic hydroxyl groups .

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s synthetic protocols?

  • Methodological Answer : Document reaction conditions (catalyst, temperature, solvent) in detail. Provide NMR spectra and chromatograms in supplementary data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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